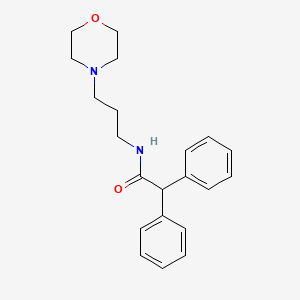

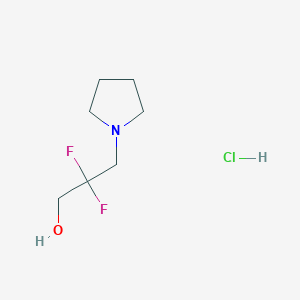

![molecular formula C17H12F2N4O2 B2919747 1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1007923-63-8](/img/structure/B2919747.png)

1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is a type of triazole . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of triazoles can be analyzed using various spectroscopic techniques . For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule . Advanced NMR techniques like COSY, C-APT, HSQC, and HMBC can also be used for more detailed structural analysis .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions . The regioselective synthesis of asymmetric 1,4,5-trisubstituted 1,2,3-triazoles is not as easy as the regioselective synthesis of 1,4- or 1,5-disubstituted 1,2,3-triazoles, which brings to a major limitation due to unselectivity and difficulty in separation of two isomers .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can be determined using various techniques . For instance, NMR spectroscopy can provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule .Scientific Research Applications

1. Organic Photovoltaic Applications

The compound's derivatives have been explored in the synthesis of copolymers for organic photovoltaic applications. For instance, Tam and Lin (2016) reported the synthesis of a nitrogen-substituted version of a highly efficient organic photovoltaic donor copolymer, using a facile synthesis process. This synthesis highlights the compound's relevance in enhancing the molecular and electronic structure of organic photovoltaics (Tam & Lin, 2016).

2. Potential Anticancer Applications

The derivatives of this compound have been evaluated for their potential as anticancer agents. Molinari et al. (2015) synthesized 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids, exhibiting significant antiproliferative activity on cancer cell lines. This research suggests the compound's potential in developing new anticancer agents (Molinari et al., 2015).

3. Anticonvulsant Activity

Liu, Zhang, and Quan (2017) synthesized a series of derivatives with the compound showing potent anticonvulsant activities. One derivative, in particular, exhibited stronger anticonvulsant activity than the standard drug carbamazepine, indicating its potential in epilepsy treatment (Liu, Zhang, & Quan, 2017).

4. Caspase-3 Inhibition

Jiang and Hansen (2011) prepared disubstituted 1,2,3-triazoles using this compound and evaluated them as inhibitors against caspase-3, a key enzyme in apoptosis. Their findings revealed potent inhibitors, suggesting the compound's role in studying apoptosis-related diseases (Jiang & Hansen, 2011).

5. Magnetic Properties in Cluster Complexes

Cui et al. (2016) explored the compound in the synthesis of a pentanuclear CuII cluster with interesting magnetic properties. This research highlights its application in developing new multifunctional materials with potential in various technological fields (Cui et al., 2016).

Mechanism of Action

Target of Action

It’s known that 1,2,3-triazoles, a class of compounds to which our molecule belongs, are capable of binding in the biological system with a variety of enzymes and receptors . This broad interaction profile allows them to exhibit a wide range of biological activities.

Mode of Action

1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond . This structural similarity might play a role in its interaction with its targets.

Biochemical Pathways

Compounds with a 1,2,3-triazole core have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

1,2,3-triazoles have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . This suggests that the compound could have a wide range of molecular and cellular effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-benzyl-5-(3,4-difluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N4O2/c18-12-7-6-11(8-13(12)19)23-16(24)14-15(17(23)25)22(21-20-14)9-10-4-2-1-3-5-10/h1-8,14-15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAQZKYHYTUPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

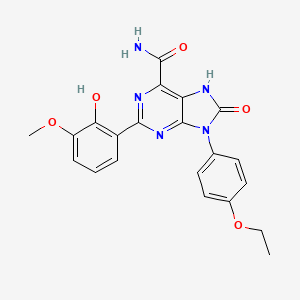

![N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2919668.png)

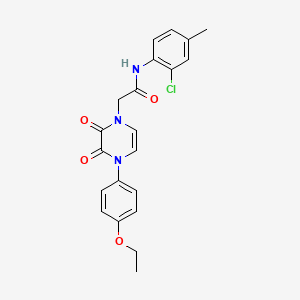

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2919669.png)

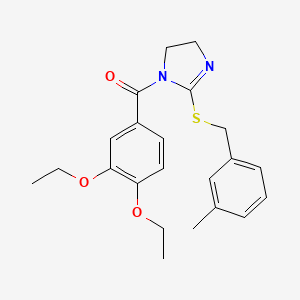

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)

![N-[3-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2919673.png)

![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)